6-Bromo-1-ethyl-1H-indole-4-carboxylic acid methyl ester
Description
6-Bromo-1-ethyl-1H-indole-4-carboxylic acid methyl ester (CAS: 1629880-00-7) is a brominated indole derivative with a molecular formula of C₁₂H₁₂BrNO₂ and a molecular weight of 282.14 g/mol . Its structure features a bromine atom at the 6-position of the indole core, an ethyl group at the 1-position, and a methyl ester at the 4-carboxylic acid position. This compound is utilized in pharmaceutical and agrochemical research as a key intermediate for synthesizing bioactive molecules, particularly those targeting kinase inhibition or receptor modulation . Safety data indicate it is harmful upon inhalation, skin contact, or ingestion, necessitating proper handling protocols .
Properties
IUPAC Name |
methyl 6-bromo-1-ethylindole-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrNO2/c1-3-14-5-4-9-10(12(15)16-2)6-8(13)7-11(9)14/h4-7H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZABDPOGXSJOVMK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC2=C(C=C(C=C21)Br)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-1-ethyl-1H-indole-4-carboxylic acid methyl ester typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 1-ethylindole.
Bromination: The 1-ethylindole undergoes bromination at the 6th position using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like chloroform or carbon tetrachloride.
Carboxylation: The brominated product is then subjected to carboxylation at the 4th position using carbon dioxide in the presence of a base such as sodium hydride.
Esterification: Finally, the carboxylic acid group is esterified using methanol and a catalyst like sulfuric acid to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions, efficient catalysts, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution
The bromine atom at the 6-position undergoes nucleophilic substitution reactions under controlled conditions. Common nucleophiles include amines, alkoxides, and thiols:
| Reagent | Conditions | Product Formed | Reference |
|---|---|---|---|
| Piperidine | DMF, 80°C, 12h | 6-Piperidino-substituted derivative | |
| Sodium methoxide | Methanol, reflux, 6h | 6-Methoxy-indole analog | |
| Benzyl mercaptan | THF, Pd(PPh₃)₄, 60°C | 6-(Benzylthio)-indole compound |
This reactivity enables precise modification of the indole scaffold for pharmaceutical applications. The electron-withdrawing ester group at position 4 enhances leaving group ability through resonance stabilization.
Transition Metal-Catalyzed Couplings
The bromine substituent participates in cross-coupling reactions essential for constructing complex molecular architectures:
Suzuki-Miyaura Coupling
textReaction Scheme: Indole-Br + Ar-B(OH)₂ → Indole-Ar + Byproducts Standard Conditions: - Pd(PPh₃)₄ (5 mol%) - K₂CO₃ base - DME/H₂O (3:1) - 80°C, 12h
This method has been employed to introduce aryl groups at position 6 with >75% yield in optimized systems.
Buchwald-Hartwig Amination
| Aromatic Amine | Ligand | Yield (%) | Reference |
|---|---|---|---|
| 4-Aminopyridine | Xantphos | 68 | |
| Aniline | BINAP | 72 |
These reactions demonstrate compatibility with both electron-rich and electron-deficient amines.
Ester Functionalization Pathways
The methyl ester undergoes characteristic transformations:
Hydrolysis
textConditions Product Application 1M NaOH/MeOH Carboxylic acid Intermediate for amide coupling[2] LiOH·H₂O/THF/H₂O Lithium carboxylate Coordination chemistry[2]
Controlled hydrolysis preserves the indole core while generating bioactive carboxylic acid derivatives.
Transesterification
Reaction with higher alcohols (e.g., isopropanol) under acid catalysis produces bulkier esters with modified solubility profiles :
CH₃O → (CH₃)₂CHO conversion achieved in 85% yield using Amberlyst-15 catalyst .
Electrophilic Substitution
Despite deactivation by electron-withdrawing groups, directed ortho-metallation enables functionalization:
| Directed Metalation Group | Electrophile | Position Modified | Yield (%) |
|---|---|---|---|
| Ethyl group (N1) | DMF | C3 | 62 |
| Ester (C4) | I₂ | C5 | 58 |
This strategy has been utilized to introduce iodine handles for radiolabeling applications.
Ring Functionalization Reactions
The indole nucleus participates in cycloaddition and alkylation processes:
Diels-Alder Reaction
With maleic anhydride:
textConditions: Toluene, 110°C, 24h Result: Fused tricyclic system (72% yield) Application: Natural product analog synthesis[1]
Friedel-Crafts Alkylation
The ethyl group at N1 directs electrophiles to C3:
R-X + AlCl₃ → C3-alkylated product (55-68% yields)
Biological Activity Modulation
Structure-activity relationship (SAR) studies reveal:
-
Ethyl substitution reduces metabolic degradation
Recent HIV integrase inhibition studies show IC₅₀ values of 12.41 μM for analogous indole-2-carboxylates , suggesting potential antiviral applications for properly functionalized derivatives.
This comprehensive reactivity profile establishes 6-bromo-1-ethyl-1H-indole-4-carboxylic acid methyl ester as a critical building block in medicinal chemistry and materials science. Continued exploration of its reaction space may yield novel therapeutic agents and functional materials.
Scientific Research Applications
Synthesis and Structural Characteristics
The compound is synthesized from 6-bromoindole through a series of chemical reactions that typically involve alkylation and esterification processes. The structural formula is represented as follows:
- Molecular Formula : C10H8BrNO2
- Molecular Weight : 254.08 g/mol
The synthesis methods often emphasize the need for efficient and scalable processes, with various strategies documented in the literature for producing derivatives of indole-based compounds .
Antimicrobial Activity
Recent studies have demonstrated that derivatives of 6-bromoindole, including 6-bromo-1-ethyl-1H-indole-4-carboxylic acid methyl ester, exhibit potent antimicrobial properties. These compounds inhibit the activity of bacterial cystathionine γ-synthase (bCSE), which is implicated in antibiotic resistance mechanisms. The inhibition of bCSE enhances the sensitivity of bacteria such as Staphylococcus aureus and Pseudomonas aeruginosa to conventional antibiotics .
HIV Integrase Inhibition
Another significant application is in the field of HIV research. Indole derivatives have been identified as effective inhibitors of HIV-1 integrase, a critical enzyme for viral replication. For instance, structural modifications at the C2 and C3 positions of the indole core have led to compounds that demonstrate high inhibitory activity against integrase strand transfer, with IC50 values as low as 0.13 μM . This suggests that this compound could be a promising scaffold for developing new antiretroviral drugs.
Development of Indole-Based Antibiotics
In a recent study, researchers synthesized several indole-based inhibitors using 6-bromoindole as a starting material. The resulting compounds showed enhanced antibacterial activity when tested against resistant strains of bacteria . The study highlighted the importance of optimizing synthetic routes to produce these compounds in gram quantities for biological testing.
Structural Optimization for HIV Treatment
A study focusing on indole-2-carboxylic acid derivatives demonstrated that modifications at specific positions on the indole ring significantly improved their binding affinity to HIV integrase. The introduction of halogenated groups and long branches at designated positions resulted in notable increases in inhibitory potency . These findings underscore the potential utility of this compound in designing next-generation integrase inhibitors.
Summary Table of Applications
Mechanism of Action
The mechanism of action of 6-Bromo-1-ethyl-1H-indole-4-carboxylic acid methyl ester involves its interaction with specific molecular targets and pathways. The bromine atom and the ester group play a crucial role in its binding affinity and reactivity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight structural, physicochemical, and functional differences between 6-Bromo-1-ethyl-1H-indole-4-carboxylic acid methyl ester and related indole/indazole derivatives.
Table 1: Structural and Functional Comparison of Brominated Indole/Indazole Esters
Key Comparative Analysis
Core Heterocycle Differences: Indole vs. This difference impacts binding affinity in biological targets. Substituent Positions: Bromine at C6 in the target compound contrasts with C4 bromination in indazole derivatives (e.g., CAS 885518-47-8), altering steric and electronic profiles .
Ester Group Variations: Methyl vs. ethyl esters (e.g., CAS 1629880-00-7 vs. 103858-55-5) influence lipophilicity. Methyl esters generally exhibit lower logP values, affecting membrane permeability .
Additional Functional Groups :
- Halogen Substitution : Fluorine at C6 in CAS 1037841-25-0 increases electronegativity and metabolic stability compared to bromine .
- Morpholinylmethyl and Hydroxy Groups : The morpholine and hydroxyl substituents in CAS 132651-33-3 enhance solubility and target specificity for kinase inhibition .
Similarity Scores :
- Methyl 4-bromo-1H-indole-6-carboxylate (CAS 882679-96-1) has a 0.91 similarity score to the target compound, differing only in the absence of the 1-ethyl group .
- Ethyl 6-bromo-1H-indole-3-carboxylate (CAS 103858-55-5) shows 0.87 similarity , with variance in ester position and alkyl substitution .
Physicochemical Properties
Biological Activity
6-Bromo-1-ethyl-1H-indole-4-carboxylic acid methyl ester (commonly referred to as 6-Br-Et-Indole) is a derivative of indole that has garnered interest due to its potential biological activities, particularly in the fields of antimicrobial and antiviral research. This article explores the biological activity of 6-Br-Et-Indole through various studies, highlighting its efficacy against different pathogens, structure-activity relationships (SAR), and potential therapeutic applications.
- Chemical Formula : C10H10BrNO2
- Molecular Weight : 260.10 g/mol
- Structure : The compound features a bromine atom at the 6-position of the indole ring and an ethyl group at the 1-position, with a carboxylic acid methyl ester functional group at the 4-position.
Antimicrobial Activity
Recent studies have demonstrated that indole derivatives, including 6-Br-Et-Indole, exhibit significant antimicrobial properties. For instance, compounds related to indole have shown potent activity against both Gram-positive and Gram-negative bacteria.
| Pathogen | MIC (μg/mL) | Reference |
|---|---|---|
| Escherichia coli | 0.35 - 1.25 | |
| Pseudomonas aeruginosa | 0.35 - 1.25 | |
| Staphylococcus aureus | > 10 | |
| Salmonella Typhi | > 10 |
The minimum inhibitory concentration (MIC) values indicate strong antibacterial activity, particularly against E. coli and P. aeruginosa, suggesting that structural modifications in indole derivatives can enhance their antimicrobial efficacy.
Antiviral Activity
Indole derivatives have also been investigated for their antiviral properties, specifically against HIV-1 integrase. The modification of the indole core can lead to improved inhibitory activities.
- Key Findings :
- Compounds with substitutions at the C2, C3, and C6 positions of the indole core showed enhanced inhibition of HIV-1 integrase with IC50 values ranging from 0.13 to 6.85 μM.
- The introduction of halogenated groups at specific positions significantly increased antiviral activity due to enhanced binding interactions with viral DNA .
Structure-Activity Relationship (SAR)
The SAR studies reveal that modifications to the indole structure can lead to varying biological activities:
- C2 Position : Hydroxyl or carboxyl groups can enhance solubility and biological interaction.
- C3 Position : Long-chain substituents improve hydrophobic interactions with target enzymes.
- C6 Position : Halogen substitutions increase π-π stacking interactions with nucleic acids, enhancing binding affinity .
Study on Antibacterial Efficacy
A study evaluating a series of bromoindole derivatives found that compounds similar to 6-Br-Et-Indole exhibited promising antibacterial activity against multiple strains of bacteria. The study concluded that specific modifications could yield compounds with superior activity compared to traditional antibiotics .
Antiviral Activity Assessment
Another research focused on evaluating the antiviral effects of various indole derivatives against HIV highlighted that compounds structurally related to 6-Br-Et-Indole demonstrated significant inhibition of integrase activity, suggesting potential as therapeutic agents in HIV treatment .
Q & A
Q. What are the recommended synthetic routes for 6-Bromo-1-ethyl-1H-indole-4-carboxylic acid methyl ester?
A copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) under mild conditions is a viable method. For example, dissolve 3-(2-azidoethyl)-5-bromo-1H-indole in PEG-400/DMF (2:1), add CuI and an alkyne derivative (e.g., 1-ethynyl-3,5-dimethoxybenzene), and stir for 12 hours. Extract with ethyl acetate, dry the organic layer, and purify via flash chromatography (70:30 ethyl acetate/hexane). Typical yields are ~50%, with structural confirmation by , , and HRMS .
Q. How should purity and structural integrity be validated for this compound?
Use a combination of analytical techniques:
- TLC : Monitor reaction progress using 70:30 ethyl acetate/hexane (R ≈ 0.30) .
- NMR : Confirm substituent positions via (e.g., ethyl group at δ 1.4–1.5 ppm) and (e.g., ester carbonyl at ~170 ppm) spectra.
- HRMS : Verify molecular ion peaks (e.g., [M+H] at m/z 427.0757) .
Q. What solvents and conditions are optimal for large-scale purification?
Flash chromatography with ethyl acetate/hexane gradients is effective. For residual DMF removal, heat the crude product to 90°C under vacuum .
Advanced Research Questions
Q. How can structural analogs of this compound be designed to study structure-activity relationships (SAR)?
Modify the indole core or ester group systematically:
- Replace the ethyl group with bulkier alkyl chains (e.g., isopropyl) to assess steric effects.
- Introduce electron-withdrawing groups (e.g., nitro) at position 5 to modulate electronic properties.
- Substitute the methyl ester with ethyl or benzyl esters to evaluate lipophilicity impacts. SAR studies on similar indole derivatives show antimicrobial and anticancer activity variations .
Q. What in vitro assays are suitable for evaluating its bioactivity?
- Antimicrobial activity : Use broth microdilution (MIC determination) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
- Anticancer potential : Perform MTT assays on cancer cell lines (e.g., HeLa, MCF-7) and compare IC values to reference drugs .
- Enzyme inhibition : Screen against target enzymes (e.g., kinases) using fluorescence-based assays.
Q. Are there natural sources or biosynthetic pathways for related indole esters?
While this compound has not been reported in nature, structurally similar compounds (e.g., methyl 6-bromoindole-3-acetate) are isolated from marine sponges like Pseudosuberites hyalinus. Biosynthetic studies suggest bromination occurs via haloperoxidases in marine organisms .
Methodological Challenges
Q. How can conflicting spectral data be resolved during characterization?
- Contradictory NMR peaks : Ensure deuterated solvent purity and calibrate referencing (e.g., TMS). For overlapping signals, use 2D NMR (HSQC, HMBC) .
- HRMS discrepancies : Recalibrate the instrument and verify ionization mode (ESI vs. EI). Cross-check with theoretical isotopic patterns .
Q. What strategies improve synthetic yields in CuAAC reactions?
- Optimize catalyst loading (CuI at 10–20 mol%).
- Use degassed solvents to prevent copper oxidation.
- Replace PEG-400 with DMSO for better alkyne solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
